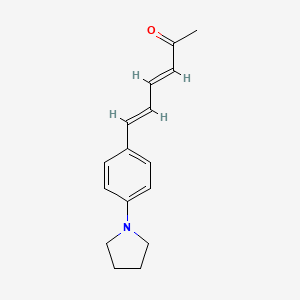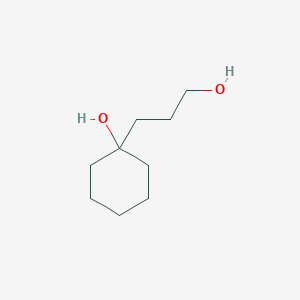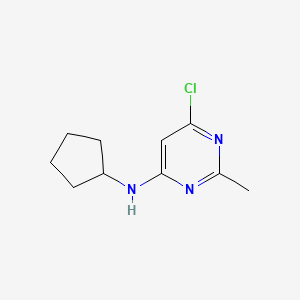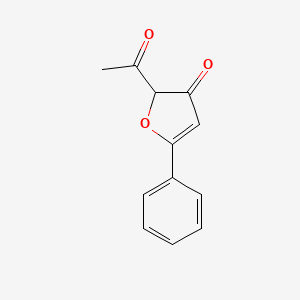
Glycine, L-valyl-L-prolylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-valyl-L-prolylglycyl- is a peptide compound composed of glycine, valine, and proline amino acids. It is a white to light yellow solid with specific biological activities and solubility properties due to its unique structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-valyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of Glycine, L-valyl-L-prolylglycyl- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Glycine, L-valyl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, mild acidic or basic conditions.
Substitution: Alkyl halides, organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products.
科学的研究の応用
Glycine, L-valyl-L-prolylglycyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of Glycine, L-valyl-L-prolylglycyl- involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, leading to neuroprotective effects . The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Glycine-L-proline-L-glutamate: Another peptide with neuroprotective properties.
Cyclic glycine-proline: A small neuroactive peptide with a cyclic structure.
Uniqueness
Glycine, L-valyl-L-prolylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and solubility properties. Its combination of glycine, valine, and proline residues allows for unique interactions with molecular targets, differentiating it from other similar peptides.
特性
CAS番号 |
53356-54-0 |
|---|---|
分子式 |
C14H24N4O5 |
分子量 |
328.36 g/mol |
IUPAC名 |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)18-5-3-4-9(18)13(22)17-6-10(19)16-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,12-/m0/s1 |
InChIキー |
AEHVVJHRVKKFLJ-CABZTGNLSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)


